(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone
Overview
Description
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone, also known as DPNM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPNM is a synthetic compound that can be synthesized using specific methods.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is not fully understood. However, studies suggest that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may act as a modulator of specific receptors in the brain such as the sigma-1 receptor and the dopamine D3 receptor. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to inhibit the activity of specific enzymes such as monoamine oxidase A and B.
Biochemical and Physiological Effects:
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been shown to have various biochemical and physiological effects. Studies suggest that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may have neuroprotective effects, anti-inflammatory effects, and antidepressant effects. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been shown to have antitumor activity and may inhibit the growth of specific cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in lab experiments is its high potency and selectivity for specific receptors and enzymes. However, one limitation is that (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone is a synthetic compound that may not accurately represent the effects of endogenous compounds in the body. Additionally, the toxicity and safety of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in humans are not fully understood.
Future Directions
For research on (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone include further studies on its mechanism of action, its effects on specific disease states, and its potential use as a drug candidate. Additionally, studies on the toxicity and safety of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone in humans are needed to determine its potential clinical applications. Further research on the synthesis and purification of (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone may also lead to the development of more efficient and cost-effective methods.
Scientific Research Applications
(2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has various scientific research applications such as in the field of medicinal chemistry, drug discovery, and neuroscience. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. (2,4-dimethylphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone has also been used as a tool compound to study the role of specific receptors in the brain and their effects on behavior.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-5-7-16(14(2)11-13)19(22)17-12-15(21(23)24)6-8-18(17)20-9-3-4-10-20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODOBFPWJIEVAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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